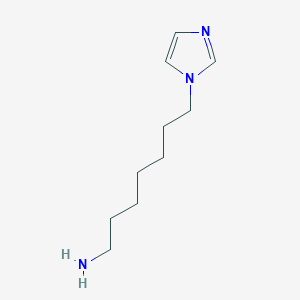

1H-Imidazole-1-heptanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

7-imidazol-1-ylheptan-1-amine |

InChI |

InChI=1S/C10H19N3/c11-6-4-2-1-3-5-8-13-9-7-12-10-13/h7,9-10H,1-6,8,11H2 |

InChI Key |

OAZGKZQQCZLBNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole 1 Heptanamine and Analogues

Classical and Named Reactions in Imidazole (B134444) Synthesis

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing robust and versatile methods for its synthesis. These classical routes can be adapted to produce N-substituted imidazoles, including those with aminoalkyl chains.

Debus-Radziszewski Synthesis Applications

The Debus-Radziszewski synthesis is a powerful one-pot, four-component reaction for constructing imidazole rings from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org A key modification of this reaction involves replacing one equivalent of ammonia with a primary amine, which directly yields N-substituted imidazoles. wikipedia.org This approach is highly relevant for the synthesis of 1H-imidazole-1-heptanamine.

To synthesize the target compound, a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and 1,7-diaminoheptane (B1222138) could be employed. The primary amino group of the diamine would participate in the cyclization to form the N-substituted imidazole, leaving the terminal amino group intact (provided it is suitably protected or that reaction conditions are controlled to favor monosubstitution). The use of diamines in the Debus-Radziszewski reaction has been explored for the synthesis of polyimidazolium salts, demonstrating the feasibility of incorporating diamine structures. researchgate.netacs.org

Table 1: Examples of Debus-Radziszewski Synthesis for N-Substituted Imidazoles

| 1,2-Dicarbonyl | Aldehyde | Amine | Product | Yield | Reference |

| Benzil | Benzaldehyde | Ammonia | 2,4,5-Triphenylimidazole | - | isca.me |

| Glyoxal (B1671930) | Formaldehyde | Alkylamines | 1,3-Dialkylimidazolium salts | Good | wikipedia.org |

| Phenanthrene-9,10-dione | 5-Bromothiophene-2-carbaldehyde | 4-Aminobenzonitrile | 1-(4-Cyanophenyl)-2-(5-bromothiophen-2-yl)phenanthro[9,10-d]imidazole | - | researchgate.net |

| Dialdehyde | Formaldehyde | Diamine | Aqueous polyimidazolium salts | - | researchgate.net |

Wallach Synthesis Methodologies

The Wallach synthesis provides another route to N-substituted imidazoles. The classical Wallach reaction involves the treatment of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride, followed by reduction with hydroiodic acid to yield an N-substituted imidazole. isca.me For instance, N,N'-dimethyloxamide can be converted to N-methylimidazole. isca.me

Adapting this for this compound would necessitate the synthesis of an appropriately substituted oxamide, such as N-(7-aminoheptyl)-N'-methyloxamide, which presents significant synthetic challenges. However, the principle of forming the imidazole ring from a pre-functionalized acyclic precursor is a key takeaway from this methodology.

Marckwald Synthesis and Derivatives

The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and potassium thiocyanate. isca.me The resulting 2-thiol can be readily removed by oxidative methods to yield the desired imidazole. isca.me

To apply this to this compound, one would start with an α-amino carbonyl compound where the amino group is part of the desired N-substituent. The synthesis of such a precursor, for example, 2-((7-aminoheptyl)amino)acetaldehyde, would be a critical step. The Marckwald reaction is particularly useful for creating sp³-enriched fused imidazoles and can be combined with other reactions like the Neber rearrangement to access the necessary α-amino ketone precursors. nih.gov

Table 2: Marckwald Synthesis for Imidazole Derivatives

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| α-Aminoaldehyde/ketone | Potassium thiocyanate | Imidazoline-2-thione | Imidazole (after desulfurization) | isca.me |

| Cyclic α-amino ketones | Potassium thiocyanate | Fused imidazol-2-thiones | Fused 2-unsubstituted imidazoles | nih.gov |

Amino Nitrile-Based Routes

The use of α-aminonitriles as precursors offers a versatile pathway to functionalized imidazoles. A notable method involves the reaction of N-acylated α-aminonitriles with triphenylphosphine (B44618) and a carbon tetrahalide to produce 2,4-disubstituted 5-halo-1H-imidazoles. nih.gov These halo-imidazoles can then be further functionalized.

For the synthesis of this compound, a plausible route would involve starting with an appropriately protected 1,7-diaminoheptane, which is then used to form an N-acylated α-aminonitrile. For instance, after monoprotection of the diamine, the remaining primary amine could be reacted with an aldehyde and cyanide (Strecker reaction) followed by acylation to form the necessary precursor. The subsequent cyclization and deprotection would yield the target compound. The versatility of α-aminonitriles as bifunctional building blocks makes them attractive for constructing diverse heterocyclic systems. mdpi.com

Dehydrogenation and Cyclocondensation Approaches

Alternative strategies for forming the imidazole ring involve the modification of related heterocyclic structures or direct cyclocondensation reactions that can be tailored for N-substituted products.

Synthesis from Imidazolines

Imidazolines, which are dihydrogenated derivatives of imidazoles, can be readily dehydrogenated to form the aromatic imidazole ring. isca.mechemicalbook.comcopbela.org This method is effective for 2-imidazolines that are either unsubstituted or substituted at the 1-position. chemicalbook.com The dehydrogenation can be achieved using various reagents, including sulfur, palladium, or platinum catalysts. chemicalbook.comcopbela.org

A synthetic route to this compound via this approach would involve the initial synthesis of 1-(7-aminoheptyl)-2-imidazoline. This can be accomplished through the condensation of a protected 1,7-diaminoheptane with a suitable C1 synthon. Subsequent dehydrogenation would yield the desired this compound after deprotection. The condensation of 1,2-diamines with nitriles or esters is a common method for imidazoline (B1206853) synthesis. wikipedia.org A patent describes the preparation of imidazoles by reacting a diamine with a nitrile or an organic acid, followed by passing the intermediate amide over a nickel-containing catalyst, which combines the cyclization and dehydrogenation steps. google.com

Table 3: Dehydrogenation of Imidazolines to Imidazoles

| Imidazoline Precursor | Dehydrogenating Agent | Product | Reference |

| 2-Imidazoline | Sulfur | Imidazole | copbela.org |

| 1-Substituted-2-imidazoline | Nickel-petroleum paste, Pd, or Pt | 1-Substituted imidazole | chemicalbook.com |

| 2-Alkylimidazoline | BaMnO₄ in the presence of sulfur | 2-Alkylimidazole | isca.me |

Oxidative Cyclocondensation Reactions

Oxidative cyclocondensation represents a fundamental approach to constructing the imidazole ring. This method typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and an amine source (such as ammonia or ammonium (B1175870) acetate). The final step in these reactions is an oxidation process that leads to the aromatic imidazole ring.

In the context of synthesizing this compound, this could theoretically involve a multi-component reaction where one of the nitrogen sources is a precursor bearing the heptanamine chain. However, a more common approach involves forming a substituted imidazole ring first, followed by N-alkylation.

A notable variation is the oxidative cyclocondensation of an aldehyde and 2,3-diaminomaleonitrile, which can be promoted by an oxidation catalyst system like cerium(IV) ammonium nitrate/nitric acid (CAN/NA) to yield dicyanoimidazoles. This one-step process is lauded for its efficiency and mild reaction conditions. nih.gov Another example involves the oxidative addition of amidines to electron-deficient olefins, such as enones, to form an imidazoline intermediate, which is then dehydrogenated to the imidazole. youtube.com This dehydrogenation (oxidation) step can be catalyzed by systems like iron and iodine with oxygen as the oxidant. youtube.com

Catalytic Strategies for Imidazole Ring Formation

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. The formation of the imidazole ring is no exception, with transition metals and organocatalysts playing pivotal roles.

Transition Metal-Catalyzed Imidazole Syntheses

Transition metals are widely employed to catalyze the formation of C-N and C-C bonds essential for the imidazole core and its subsequent functionalization.

Palladium catalysis is a powerful tool for the functionalization of the imidazole ring, particularly through cross-coupling and direct arylation reactions. While often used for creating C-C or C-Aryl bonds, the principles are fundamental to constructing complex imidazole derivatives. The direct C-5 arylation of 1-substituted-1H-imidazoles with aryl halides can be achieved with high regioselectivity using a palladium acetate (B1210297) [Pd(OAc)2] catalyst. nih.gov A study demonstrated the synthesis of 1,5-diaryl-1H-imidazoles by coupling 1-aryl-1H-imidazoles with aryl iodides or bromides in the presence of a Pd(OAc)2/AsPh3 catalyst system. nih.gov

Although the target molecule is N-alkylated, the extensive research into Pd-catalyzed N-arylation (Buchwald-Hartwig amination) provides a foundational methodology for C-N bond formation that can be adapted for complex amine substitutions. researchgate.net For instance, the regioselective N1-arylation of unsymmetrical imidazoles has been successfully used in the synthesis of pharmaceuticals like Nilotinib. researchgate.net

Table 1: Palladium-Catalyzed Direct C-5 Arylation of 1-Aryl-1H-imidazoles nih.gov Reaction Conditions: 1-Aryl-1H-imidazole (1.1 mmol), Aryl Halide (1.0 mmol), Pd(OAc)2 (0.02 mmol), AsPh3 (0.04 mmol), CsF (2.0 mmol), DMF (5 mL), 140 °C, 2-12 h.

| 1-Aryl-1H-imidazole | Aryl Halide | Product | Yield (%) |

| 1-Phenyl-1H-imidazole | 4-Iodoacetophenone | 1-Phenyl-5-(4-acetylphenyl)-1H-imidazole | 85 |

| 1-Phenyl-1H-imidazole | 4-Iodonitrobenzene | 1-Phenyl-5-(4-nitrophenyl)-1H-imidazole | 90 |

| 1-Phenyl-1H-imidazole | 4-Bromobenzonitrile | 1-Phenyl-5-(4-cyanophenyl)-1H-imidazole | 75 |

| 1-(4-Methoxyphenyl)-1H-imidazole | 4-Iodoacetophenone | 1-(4-Methoxyphenyl)-5-(4-acetylphenyl)-1H-imidazole | 88 |

| 1-(4-Chlorophenyl)-1H-imidazole | Iodobenzene | 1-(4-Chlorophenyl)-5-phenyl-1H-imidazole | 78 |

Copper catalysts are versatile and economically viable for synthesizing imidazole derivatives. They can be used in multicomponent reactions to construct the imidazole ring or in coupling reactions to add substituents. A concise route to highly substituted imidazoles involves the copper-mediated oxidative C-H functionalization of benzylamine (B48309) and β-enamino esters. nih.gov This method is valued for its mild conditions and the low toxicity of the copper catalyst. nih.gov

Copper-catalyzed [3+2] cycloaddition reactions also provide a simple route to multisubstituted imidazoles. organic-chemistry.org Furthermore, copper sulfate (B86663) (CuSO4) has been used to catalyze a one-pot, three-component synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes, involving the simultaneous activation of C-H and N-H bonds. thieme-connect.com For N-substituted imidazoles, copper catalysts facilitate the direct aryl quaternization using diaryliodonium salts, offering a straightforward path to imidazolium (B1220033) salts which are precursors to N-heterocyclic carbenes. nih.govorganic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Imidazoles from Arylacetic Acids and N-Arylbenzamidines thieme-connect.com Reaction Conditions: Arylacetic acid (1.5 mmol), N-Arylbenzamidine (1.0 mmol), CuSO4 (10 mol%), 2,2′-bipyridyl (20 mol%), DMF/CH3NO2, 130 °C, 8 h, O2 atmosphere.

| Arylacetic Acid | N-Arylbenzamidine | Product | Yield (%) |

| Phenylacetic acid | N-Phenylbenzamidine | 1,2,4-Triphenyl-5-methyl-1H-imidazole | 82 |

| 4-Methoxyphenylacetic acid | N-Phenylbenzamidine | 4-(4-Methoxyphenyl)-1,2-diphenyl-5-methyl-1H-imidazole | 85 |

| Phenylacetic acid | N-(4-Methoxyphenyl)benzamidine | 1-(4-Methoxyphenyl)-2,4-diphenyl-5-methyl-1H-imidazole | 77 |

| Phenylacetic acid | N-(4-Chlorophenyl)benzamidine | 1-(4-Chlorophenyl)-2,4-diphenyl-5-methyl-1H-imidazole | 62 |

| Thiophen-2-ylacetic acid | N-Phenylbenzamidine | 1,2-Diphenyl-4-(thiophen-2-yl)-5-methyl-1H-imidazole | 75 |

Heterogeneous catalysts are gaining prominence in imidazole synthesis due to their ease of separation, reusability, and often-enhanced stability.

Chromium(III) Oxide (Cr2O3): Green-synthesized Cr2O3 nanoparticles have been effectively used as a reusable catalyst for the preparation of polysubstituted imidazoles. nih.gov A common method involves a three-component reaction of an aromatic aldehyde, benzil, and ammonium acetate under microwave irradiation, often in an environmentally benign solvent like water. nih.govresearchgate.net This protocol is noted for its operational simplicity, short reaction times, and excellent product yields. researchgate.net

Table 3: Cr2O3 Nanoparticle-Catalyzed Synthesis of Trisubstituted Imidazoles nih.govresearchgate.net Reaction Conditions: Aldehyde (1 mmol), Benzil (1 mmol), NH4OAc (2 mmol), Cr2O3 catalyst, H2O, Microwave (400 W), 4-9 min.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 98 |

| 4-Methylbenzaldehyde | 2-(p-Tolyl)-4,5-diphenyl-1H-imidazole | 94 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 92 |

| 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 89 |

Iron(II,III) Oxide/Silica (B1680970) (Fe3O4/SiO2): Core-shell magnetic nanoparticles, such as Fe3O4@SiO2, provide a robust and magnetically separable catalytic support. rsc.org These catalysts can be functionalized to enhance their activity. For example, Fe3O4@SiO2 functionalized with a polyionic liquid has been used for the synthesis of imidazole derivatives under solvent-free conditions. rsc.org Similarly, Cu(II) immobilized on functionalized magnetic silica (Cu/GA/Fe3O4@SiO2) serves as a highly efficient and reusable nanocatalyst for the solvent-free, one-pot synthesis of 2,4,5-trisubstituted imidazoles. sci-hub.se The primary advantages of these magnetic catalysts are their high efficiency and simple recovery using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. sci-hub.sersc.org

Organocatalysis in Imidazole Synthesis

Organocatalysis offers a metal-free alternative for imidazole synthesis, avoiding issues of metal toxicity and cost. These reactions utilize small organic molecules to catalyze the desired transformations. Imidazole itself can act as a mild, bifunctional (acidic and basic) organocatalyst in multicomponent reactions to produce a diverse range of functionalized molecules. rsc.orgresearchgate.net

Other organocatalysts have been successfully employed in four-component reactions to synthesize 1,2,4,5-tetrasubstituted imidazoles from benzil, aldehydes, primary amines, and ammonium acetate. For instance, ascorbic acid (Vitamin C) has been reported as an environmentally friendly organocatalyst for this transformation under solvent-free conditions. tandfonline.com The use of such catalysts aligns with the principles of green chemistry, providing good to excellent yields with minimal environmental impact. tandfonline.com

Catalytic Methods in Green Solvents (e.g., aqueous media, ionic liquids)

The pursuit of sustainable chemical manufacturing has propelled the use of green solvents, with aqueous media and ionic liquids emerging as viable alternatives to conventional organic solvents. For the synthesis of imidazole derivatives, these green solvents offer benefits such as reduced environmental impact, and in some cases, enhanced reaction rates and selectivity.

Research has demonstrated the effective synthesis of 2,4,5-triaryl-1H-imidazoles using boric acid as an inexpensive and mild catalyst in aqueous media. ijarsct.co.inresearchgate.net This approach involves a one-pot, three-component condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. ijarsct.co.inresearchgate.netijprajournal.com The use of ultrasound irradiation in conjunction with aqueous media has been shown to accelerate these reactions, leading to excellent yields in shorter time frames under ambient temperature. ijarsct.co.inresearchgate.net While this specific methodology is for triaryl-imidazoles, the principles can be extrapolated to the synthesis of other imidazole derivatives. The use of water as a solvent is not only environmentally friendly but can also promote reactions through hydrophobic effects. ijarsct.co.insamipubco.com

Ionic liquids have also been utilized as green reaction media for imidazole synthesis. ijarsct.co.in Their low vapor pressure, thermal stability, and tunable properties make them attractive solvents and catalysts. For instance, an improved one-pot synthesis of 2,4,5-triaryl imidazoles has been reported in a room temperature ionic liquid without the need for an additional catalyst. organic-chemistry.org

The table below summarizes findings for catalytic methods in green solvents for the synthesis of analogous imidazole compounds.

Table 1: Catalytic Synthesis of Imidazole Analogs in Green Solvents

| Catalyst | Solvent | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boric Acid (5 mol%) | Water-Ethanol (1:1) | Benzil, Aldehyde, Ammonium Acetate | Ultrasound, Room Temp. | 90-98% | ijarsct.co.inresearchgate.net |

| None | Ionic Liquid | Benzil, Aldehyde, Ammonium Acetate | Room Temp. | High | organic-chemistry.org |

Multicomponent Reaction (MCR) Approaches to this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. nih.gov

One-Pot and Three-Component Reaction Strategies

The synthesis of the imidazole ring is well-suited to MCR strategies. The Debus-Radziszewski reaction, first reported in 1858, is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield a substituted imidazole. ijprajournal.comnih.gov This foundational three-component strategy has been continuously refined. Modern iterations utilize various catalysts and conditions to improve yields and broaden the substrate scope. ijprajournal.com For instance, catalysts like silicotungstic acid and lactic acid have been employed to efficiently produce 2,4,5-trisubstituted imidazoles. ijprajournal.com

Another powerful MCR for synthesizing related heterocyclic systems like imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. rug.nlmdpi.com This is a three-component reaction involving an aldehyde, an amidine (like 2-aminopyridine), and an isocyanide. mdpi.com By selecting appropriate starting materials, this method allows for the rapid assembly of complex, drug-like scaffolds in a single step under mild conditions. rug.nl

For the specific synthesis of this compound, a hypothetical one-pot approach could involve the reaction of glyoxal, formaldehyde, and a derivative of 1,7-diaminoheptane, adapting the principles of the Debus reaction.

Design and Development of this compound Derivatives

The development of derivatives of a lead compound is crucial for optimizing its properties. For this compound, derivatization can be achieved by modifying either the heptanamine side chain or the imidazole ring itself.

Strategies for N-Alkylation and Side Chain Incorporation

The most direct conceptual synthesis of this compound involves the N-alkylation of the imidazole ring. This common reaction typically proceeds by deprotonating imidazole with a suitable base to form the imidazolide (B1226674) anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.gov

To synthesize this compound, imidazole could be reacted with a 7-haloheptanamine derivative. To prevent side reactions at the amine, its protection would be necessary. A plausible route is the reaction of imidazole with N-(7-bromoheptyl)phthalimide, followed by hydrazinolysis or acidic hydrolysis to deprotect the primary amine.

Modifying the side chain is a key strategy for creating derivatives. nih.gov A variety of alkyl halides with different chain lengths, branching, or incorporated functional groups can be used in the N-alkylation step to generate a library of analogs. nih.gov This allows for systematic exploration of the structure-activity relationship related to the side chain.

Functionalization of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with distinct reactivity at its carbon and nitrogen atoms, offering multiple sites for functionalization. nih.gov The hydrogen on the N-1 nitrogen is acidic and can be substituted as discussed in the N-alkylation section. nih.gov

The carbon atoms of the imidazole ring can also be functionalized. The C2 position is the most acidic carbon, and deprotonation with a strong base (e.g., organolithium reagents) allows for the introduction of various electrophiles. Electrophilic aromatic substitution reactions, such as halogenation or nitration, typically occur at the C4 and C5 positions, which are more electron-rich. The specific conditions and reagents used can control the position and degree of functionalization, enabling the synthesis of a wide array of derivatives with modified electronic and steric properties on the imidazole core. nih.gov This strategic functionalization is essential in the fragment-based design of new molecules. nih.gov

Reaction Mechanisms and Mechanistic Investigations of 1h Imidazole 1 Heptanamine Chemistry

Fundamental Organic Reaction Mechanisms Relevant to Imidazole (B134444) Systems

The imidazole nucleus participates in several fundamental organic reactions, including nucleophilic and electrophilic substitutions, as well as radical-mediated pathways. The nature and position of substituents on the ring can significantly influence its reactivity. numberanalytics.com

Nucleophilic Substitution Reactions at Imidazole Core

Nucleophilic substitution on the imidazole ring is generally challenging due to the electron-rich nature of the aromatic system. tsijournals.com Such reactions are typically not feasible unless the ring is activated by the presence of strongly electron-withdrawing groups. tsijournals.compharmaguideline.com The C2 position is the most susceptible to nucleophilic attack, a feature that is enhanced in fused systems like benzimidazole (B57391) where the benzene (B151609) ring provides sufficient electron withdrawal. uobasrah.edu.iqtsijournals.com

A common strategy to facilitate nucleophilic substitution involves the introduction of a good leaving group, such as a halogen, at the C2 position. 2-Haloimidazoles can undergo nucleophilic substitution where the halogen atom is replaced by a nucleophile. pharmaguideline.com Biocatalysts, such as lipase, have also been employed to catalyze nucleophilic substitution reactions on imidazole derivatives, offering a green chemistry approach. rsc.org

Electrophilic Substitution Reactions on the Imidazole Ring

In contrast to nucleophilic substitution, electrophilic substitution is a common reaction for the imidazole ring. numberanalytics.comquora.com The electron-rich, aromatic nature of imidazole makes it more susceptible to electrophilic attack than similar heterocycles like pyrazole. quora.comuobabylon.edu.iq The reaction proceeds through the formation of a stable arenium ion intermediate. Substitution is favored at the C4 and C5 positions, as attack at these sites results in a more stable resonance hybrid. uobabylon.edu.iq If the C4 and C5 positions are blocked, substitution can occur at the C2 position. uobabylon.edu.iq

Several key electrophilic substitution reactions of the imidazole core have been documented, as detailed in the table below.

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Nitration | Nitric acid in sulfuric acid | 4-nitroimidazole and 5-nitroimidazole | uobabylon.edu.iq |

| Sulfonation | Disulfuric acid at 100°C | Imidazole-4-sulfonic acid and Imidazole-5-sulfonic acid | uobabylon.edu.iq |

| Bromination | Bromine in chloroform | 2,4,5-tribromoimidazole | uobabylon.edu.iq |

| Iodination | Iodine in alkaline conditions | 2,4,5-triiodoimidazole | uobabylon.edu.iq |

| Coupling | Diazonium salts | 2-(phenylazo)imidazole | uobabylon.edu.iq |

Radical Reaction Pathways

The imidazole ring can also participate in radical reactions. The interaction with highly reactive species like the hydroxyl radical (•OH) has been a subject of significant study, particularly in the context of atmospheric and biological chemistry. rsc.orgresearchgate.net The addition of a hydroxyl radical to the imidazole ring is a kinetically favored process, with addition to the C5 position being the most energetically favorable pathway. acs.org This reaction can be followed by water elimination to form a dehydroimidazolyl radical. acs.org

One-electron oxidation of imidazole derivatives, for instance by sulfate (B86663) anion radicals, can lead to the formation of imidazole radical cations. tandfonline.com In some contexts, imidazole derivatives themselves can act as photosensitizers, forming triplet excited states upon light absorption that can initiate catalytic radical reaction cycles, leading to the production of reactive oxygen species (ROS). copernicus.org

Elucidation of Catalytic Reaction Mechanisms in Imidazole Synthesis

The synthesis of the imidazole scaffold is often achieved through catalytic methods, which play a pivotal role in controlling the reaction pathway, improving efficiency, and enabling the use of milder reaction conditions. Multi-component reactions (MCRs) are particularly powerful strategies for the construction of complex imidazole derivatives in a single step.

Role of Catalysts in Reaction Pathway Modulation

Catalysts are instrumental in the synthesis of substituted imidazoles, offering enhanced yields and reduced reaction times. researchgate.net A wide variety of catalytic systems have been developed, ranging from metal-based catalysts to nanoparticles and green catalysts.

Examples of Catalysts in Imidazole Synthesis:

| Catalyst Type | Example(s) | Application | Reference(s) |

| Transition Metals | Copper salts (CuI, CuCl, CuCl₂) | Synthesis of trisubstituted and aryl imidazolium (B1220033) salts | rsc.orgchim.itorganic-chemistry.org |

| Nickel complexes | Microwave-assisted synthesis of trisubstituted imidazoles | organic-chemistry.org | |

| Vanadium complexes | Synthesis of 2,4,5-triphenyl-1H-imidazole derivatives | researchgate.net | |

| Nanoparticles | Fe₃O₄, NiCoFe₂O₄ | Three-component synthesis of trisubstituted imidazoles | researchgate.netsci-hub.se |

| Non-Metal Catalysts | N-Bromosuccinimide (NBS) | Solvent-free synthesis of 2,4,5-triaryl-1H-imidazoles | scielo.org.mx |

| Biocatalysts | Lipase | Nucleophilic substitution and synthesis of fused imidazoles | rsc.org |

| Brønsted Acids | Benzoic acid | Metal-free synthesis of 1,2,5-trisubstituted imidazoles | acs.org |

These catalysts typically function by activating the substrates. For instance, in the synthesis of triaryl-imidazoles, an electrophilic species like Br⁺ (from NBS) can activate the aldehyde's carbonyl group, facilitating the formation of a diimine intermediate which then condenses with a 1,2-diketone. scielo.org.mx Similarly, copper catalysts can promote the initial condensation steps and subsequent oxidation required for aromatization. rsc.org

Proposed Mechanistic Schemes for Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are widely used for synthesizing imidazole libraries. nih.govresearchgate.net The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a foundational MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole. uobasrah.edu.iqwikipedia.org

A plausible general mechanism for this type of reaction, particularly under modern catalytic conditions, can be proposed:

Initial Condensation: The reaction often begins with the condensation of the aldehyde with the ammonia source (e.g., from ammonium (B1175870) acetate) to form a diimine intermediate. rsc.orgscielo.org.mx

Nucleophilic Attack: This intermediate then undergoes a condensation reaction with the 1,2-dicarbonyl compound (like benzil) or its precursor (like benzoin). rsc.org

Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization, followed by the elimination of water molecules to form a dihydroimidazole-type intermediate. rsc.orgscielo.org.mx

Aromatization: The final step is the aromatization of the ring to yield the stable substituted imidazole product. This step can occur via oxidation (often facilitated by the catalyst or air) or through a numberanalytics.compharmaguideline.com-hydride shift. rsc.orgscielo.org.mx

For example, in a copper-catalyzed three-component synthesis using an aldehyde, benzoin, and ammonium acetate (B1210297), the mechanism involves the initial formation of an intermediate from the aldehyde and ammonia. rsc.org This reacts with benzoin, and the resulting intermediate undergoes cyclization and loss of water. The Cu(I) catalyst is proposed to facilitate the final oxidation step to yield the aromatic imidazole product. rsc.org

Advanced Mechanistic Concepts in Imidazole Transformations

The reactions of N-substituted imidazoles like 1H-Imidazole-1-heptanamine are governed by advanced mechanistic principles that dictate their reactivity and potential for forming complex molecular architectures.

Pericyclic Reactions and Orbital Theory

Pericyclic reactions are concerted processes that occur through a cyclic transition state, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. wikipedia.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, depend on the continuous overlap of participating orbitals in the transition state. wikipedia.orgunina.it

While the saturated heptanamine substituent on this compound does not directly participate in pericyclic reactions, its electronic and steric influence is significant in hypothetical scenarios where the imidazole ring is further modified to act as a diene or dienophile. For instance, in a Diels-Alder reaction involving a vinyl-substituted imidazole derivative, the N-alkyl group influences the electron density of the π-system. The N-heptanamine group, being a weak electron-donating alkyl substituent, would slightly increase the electron density of the imidazole ring, potentially affecting its reactivity in cycloaddition reactions.

The feasibility of such reactions is critically dependent on the ability of the reacting components' p orbitals to align correctly, allowing electrons to shift and form new bonds. ebsco.com Steric hindrance from a bulky substituent like the heptanamine chain could also play a decisive role, potentially impeding the approach of a dienophile and affecting the reaction's feasibility or stereochemical outcome. ebsco.com

Electron Pushing Formalisms

The electron-pushing formalism is a crucial tool for depicting the movement of electron pairs during reaction mechanisms. wikipedia.orgpurdue.edu It uses curved arrows to track how bonds are formed and broken, moving from an electron-rich source (like a lone pair or a π-bond) to an electron-poor sink (like an atom with an incomplete octet or an electrophile). oregonstate.edunumberanalytics.com

For this compound, this formalism can illustrate its reactivity, particularly in electrophilic aromatic substitution. The imidazole ring is π-excessive, and N-substitution influences the regioselectivity of these reactions. chemicalbook.com The C5 position is generally the most nucleophilic and thus the most reactive towards electrophiles. nih.gov The N-heptanamine substituent, as an electron-donating group, further enhances the electron density of the ring, activating it for electrophilic attack.

The mechanism for electrophilic substitution at the C5 position of this compound can be visualized as follows: The π-bond between C4 and C5 acts as the nucleophile, attacking an electrophile (E⁺). This forms a new sigma bond at C5 and generates a resonance-stabilized cationic intermediate (an arenium ion), with the positive charge delocalized over the N1, C2, and N3 atoms. The final step is the deprotonation of the hydrogen at C5 by a base, which restores the aromaticity of the imidazole ring.

Tautomerism and Aromaticity in Imidazole Systems

Tautomerism and aromaticity are fundamental properties of imidazoles that dictate their stability and chemical behavior.

1H- and 2H-Imidazole Tautomerism and Stability

Tautomers are structural isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org In unsubstituted imidazole, a rapid prototropic exchange occurs between the N1 and N3 positions. However, in this compound, the presence of the heptanamine group at the N1 position prevents this common form of annular tautomerism.

A less common, but mechanistically significant, tautomerization is the conversion of the aromatic 1H-imidazole to a non-aromatic 2H-imidazole (an ylide or N-heterocyclic carbene tautomer). This transformation involves a 1,2-hydride shift and is energetically unfavorable due to the loss of aromatic stabilization. niscpr.res.in Theoretical calculations have shown that for the parent 1H-imidazole, the conversion to 2H-imidazole is endothermic with a high activation energy. niscpr.res.in N-alkylation further impacts this equilibrium.

| Compound | Conversion Enthalpy (kJ mol⁻¹) | Activation Energy Barrier (kJ mol⁻¹) |

|---|---|---|

| 1H-Imidazole → 2H-Imidazole | 70.3 | 209.6 |

| 1-Methyl-1H-imidazole → 2-Methyl-2H-imidazole | 45.2 | 248.2 |

As shown in Table 1, the conversion for 1-methyl-1H-imidazole is less endothermic than for the unsubstituted parent, though the energy barrier is higher. niscpr.res.in It can be inferred that this compound would exhibit similar behavior, with the aromatic 1H-tautomer being significantly more stable than its non-aromatic 2H-counterpart. The high energy required for this transformation means that the 2H-tautomer does not exist in significant concentrations under normal conditions. researchgate.net

Impact of Substitution on Aromaticity and Reactivity

The aromaticity of the imidazole ring is a key determinant of its stability and reactivity. This property can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS), where more negative values typically indicate higher aromaticity. nih.gov

The substituent at the N1 position influences the electronic distribution within the ring and can modulate its aromatic character. While strongly electron-withdrawing groups can decrease aromaticity, simple alkyl groups like the heptanamine substituent are generally considered to have a less pronounced effect. researchgate.net The N-heptanamine group is weakly electron-donating through an inductive effect, which slightly increases the electron density of the π-system.

| Compound | NICS(1) Value | Reference |

|---|---|---|

| Benzene | -10.2 | General Literature Value |

| Pyrimidine | -7.12 | nih.gov |

| Imidazole | -10.60 | mdpi.com (from a different study) |

This enhanced electron density directly impacts the reactivity of this compound. The imidazole ring is inherently nucleophilic, making it susceptible to attack by electrophiles. chemicalbook.com The electron-donating nature of the N-alkyl substituent enhances this nucleophilicity, making the molecule more reactive towards electrophilic substitution than unsubstituted imidazole. nih.govlibretexts.org As previously noted, this reactivity is highest at the C5 position, followed by the C4 position, while the C2 position is the most acidic and prone to deprotonation by strong bases rather than electrophilic attack. nih.gov

Computational and Theoretical Studies of 1h Imidazole 1 Heptanamine

Quantum Chemical Investigations

Quantum chemical methods provide a powerful avenue for understanding the intrinsic properties of molecules at the electronic level. For 1H-Imidazole-1-heptanamine, these investigations can elucidate its electronic structure, reactivity, and behavior in dynamic environments.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. tandfonline.com By applying DFT, key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. tandfonline.com For imidazole (B134444) derivatives, DFT calculations have been successfully used to determine optimized bond parameters and frontier molecular orbitals. tandfonline.com

The molecular electrostatic potential (MEP) map, another output of DFT calculations, is instrumental in identifying the electron-rich and electron-deficient regions of the molecule. tandfonline.com In this compound, the nitrogen atoms of the imidazole ring are expected to be electron-rich, representing potential sites for electrophilic attack and hydrogen bonding. semanticscholar.org Conversely, the hydrogen atoms of the amine group and the imidazole ring are likely to be electron-deficient.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Expected to be localized on the imidazole ring | Indicates the ability to donate electrons |

| LUMO Energy | Expected to be distributed across the imidazole ring and adjacent atoms | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability |

| Dipole Moment | Non-zero | Indicates a polar molecule |

| Molecular Electrostatic Potential | Negative potential around imidazole nitrogens, positive around amine hydrogens | Predicts sites for intermolecular interactions |

This table presents hypothetical data based on general principles of DFT and findings for similar imidazole derivatives.

Ab Initio Molecular Dynamics (MD) Simulations for Dynamic Behavior

Ab initio molecular dynamics (MD) simulations, which combine classical molecular dynamics with electronic structure calculations (often DFT), can provide a detailed picture of the dynamic behavior of this compound. These simulations allow for the study of conformational changes, vibrational modes, and the dynamics of intermolecular interactions over time. sioc-journal.cnacs.org For instance, MD simulations have been used to study the stability of complexes formed by imidazole derivatives and to understand the role of different functional groups in the molecule's dynamic behavior. tandfonline.com A simulation of this compound would likely reveal significant flexibility in the heptanamine chain, while the imidazole ring remains relatively rigid.

Excited-State Calculations and Photodynamics

The interaction of this compound with light can be investigated through excited-state calculations using methods like Time-Dependent DFT (TD-DFT). These calculations can predict the molecule's absorption and emission spectra, providing insights into its photophysical properties. The photodynamics, or the processes that occur after the molecule absorbs light, can also be simulated. For imidazole-containing compounds, these studies are crucial for understanding their potential applications in areas like photochemistry and materials science.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a complementary approach to quantum chemical investigations, allowing for the study of larger systems and longer timescales. These methods are particularly useful for analyzing the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Analysis of the Heptanamine Chain and Imidazole Ring

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the heptanamine chain. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Studies on long-chain alkanes, such as heptane, have shown that an all-anti (staggered) conformation is generally preferred to minimize steric hindrance. nih.govacs.org However, the attachment of the bulky and polar imidazole ring can influence these preferences.

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C1-C2-C3-C4 | Rotation within the heptanamine chain | ~180 (anti), ~60 (gauche+), ~-60 (gauche-) |

| C6-N1-Cα-Cβ | Rotation of the imidazole ring relative to the chain | Dependent on steric and electronic effects |

This table presents hypothetical dihedral angles based on known conformational preferences of alkyl chains and substituted imidazoles. nih.govacs.org

Intermolecular Interaction Dynamics Studies

The functional groups in this compound—the imidazole ring and the primary amine—are capable of participating in a variety of intermolecular interactions. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). semanticscholar.orgacs.org It can also engage in π-π stacking interactions with other aromatic rings. rsc.org The primary amine group at the end of the heptanamine chain is also a potent hydrogen bond donor.

Molecular dynamics simulations of multiple this compound molecules can reveal how these interactions lead to self-assembly and the formation of larger structures. It is expected that hydrogen bonding between the imidazole and amine groups will be a dominant interaction, leading to the formation of chains or networks. semanticscholar.orgrsc.org The hydrophobic heptanamine chains are likely to aggregate through van der Waals forces. rsc.org

Theoretical Descriptors and Reactivity Predictions

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Through the calculation of various theoretical descriptors, it is possible to predict the chemical reactivity, stability, and electronic characteristics of the molecule.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comasianpubs.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For imidazole derivatives, the HOMO is typically located on the electron-rich imidazole ring, confirming its role as an electron donor. rsc.org The addition of substituents can tune this energy gap. For instance, in a study of tripodal imidazole chromophores, the HOMO-LUMO gap was tunable within a range of 3.55–2.31 eV, demonstrating how peripheral groups can alter electronic properties. rsc.orgrsc.org

While specific values for this compound are not available in the cited literature, studies on similar N-alkylated imidazoles and other derivatives provide insight. For example, a DFT study on an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine calculated a HOMO-LUMO gap of 4.4871 eV, indicating a high degree of stability. irjweb.com Another computational analysis of methyl-imidazole derivatives found that substituents significantly influenced the energy gap, with one compound having a gap as low as 3.92 eV, suggesting higher reactivity. asianpubs.org The N-heptyl chain on this compound, being an electron-donating alkyl group, would be expected to slightly raise the HOMO energy, thereby influencing its reactivity and interaction with other species.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Imidazole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Citation |

| Tripodal Imidazole Series | -6.26 to -5.92 | -3.75 to -2.43 | 2.31 to 3.55 | rsc.org |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid | Not Specified | Not Specified | 3.92 | asianpubs.org |

This table presents data from various imidazole derivatives to illustrate the typical range and influence of substitution on FMO energies, as specific data for this compound was not found.

Computational Assessment of Aromaticity

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. nih.gov For heterocyclic compounds like imidazole, aromaticity influences physical properties and chemical reactivity. aip.org Several computational methods are used to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being two of the most common. aip.orgpurkh.com

NICS is a magnetic criterion for aromaticity, where negative values calculated at the center of a ring indicate aromatic character, while positive values suggest anti-aromaticity. aip.orgresearchgate.net Studies on imidazole and its derivatives consistently show negative NICS values, confirming the aromatic nature of the imidazole ring. aip.orgresearchgate.net For example, DFT calculations on imidazole yielded a NICS(1) value of -10.60, which is indicative of significant aromatic character. aip.org The substitution on the imidazole ring can modulate its aromaticity; however, N-alkylation has been shown to have a less dramatic influence on the ring's aromaticity compared to substitution directly on the ring carbons. researchgate.net

The HOMA index evaluates aromaticity based on the geometric structure, specifically bond lengths, of a molecule. purkh.comuj.edu.pl A HOMA value of 1 signifies a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. purkh.com Imidazole is considered a highly aromatic compound based on its HOMA index. purkh.comresearchgate.net The level of aromaticity can differentiate the properties between series of compounds and can even be used as a descriptor for predicting pharmacological activity in some cases. mdpi.com

Table 2: Representative Aromaticity Indices for Imidazole

| Aromaticity Index | Calculated Value for Imidazole | Indication | Citation |

| NICS(1) (ppm) | -10.60 | Aromatic | aip.org |

| HOMA | ~1.0 | Highly Aromatic | purkh.comresearchgate.net |

This table shows representative aromaticity data for the parent imidazole ring. The heptanamine substituent at the N1 position of this compound is not expected to fundamentally alter the inherent aromaticity of the imidazole core.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions, providing insights into transition states, energy barriers, and the feasibility of different mechanistic routes. researchgate.netrsc.org For N-alkylimidazoles, which are structurally analogous to this compound, computational studies have shed light on their formation and subsequent reactions.

One of the fundamental reactions involving N-alkylimidazoles is their synthesis via the Menshutkin reaction, where an N-substituted imidazole reacts with an alkyl halide. researchgate.net Density Functional Theory (DFT) calculations have been used to re-examine this reaction, showing that it proceeds through an SN2 mechanism with a significant energy barrier. researchgate.net Such studies can also reveal the influence of solvents and catalysts on the reaction rate and mechanism. For example, the presence of water molecules or the ionic liquid products themselves can remarkably promote the reaction by lowering the activation energy barrier. researchgate.net

Furthermore, computational methods have been employed to understand the reactivity of the C2-proton of N-alkylimidazolium salts, which is crucial in the formation of N-heterocyclic carbenes (NHCs). researchgate.net Studies have explored whether these reactions proceed through a free carbene intermediate or via a concerted mechanism where proton transfer and bond formation occur in a single step. researchgate.net Other research has investigated the dearomatization of N-alkylimidazole ligands when coordinated to transition metals, a process involving intramolecular nucleophilic attack. researchgate.netresearchgate.net These computational models rationalize the formation of experimentally observed products over other plausible but higher-energy alternatives. researchgate.net While no studies specifically detail reaction mechanisms for this compound, the principles derived from these analyses of related N-alkylimidazoles are directly applicable to understanding its potential chemical transformations.

Cheminformatics and QSAR/QSPR Approaches for Imidazole Structures

Cheminformatics applies computational methods to analyze and manage large sets of chemical data, while Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models aim to correlate a compound's structural or physicochemical properties with its biological activity or physical properties. researchgate.netontosight.aichemrxiv.org The imidazole scaffold is a common feature in many biologically active compounds, making it a frequent subject of QSAR/QSPR studies. nih.govnih.gov

These computational models are built by calculating a wide range of molecular descriptors for a series of imidazole derivatives and then using statistical methods to create a mathematical equation linking these descriptors to an observed activity or property. researchgate.netcrpsonline.com For example, 2D and 3D-QSAR studies on imidazole derivatives have been used to build predictive models for their activity as heme oxygenase inhibitors, antifungal agents, and anticancer agents. crpsonline.comrjptonline.orgjmchemsci.com

In a typical QSAR study, descriptors can include physicochemical properties (like logP), electronic descriptors (like atomic charges), and 3D descriptors (like steric and electrostatic fields from CoMFA or CoMSIA analyses). nih.govcrpsonline.com For instance, a study on imidazole-based cruzain inhibitors developed highly predictive Hologram QSAR (HQSAR) and AutoQSAR models, which identified key structural features responsible for their inhibitory activity. nih.gov Similarly, QSPR models have been developed to predict quantum chemical properties like entropy and enthalpy of formation for imidazole derivatives using methods like genetic algorithms and artificial neural networks. researchgate.net

These cheminformatics approaches are invaluable for rational drug design, allowing researchers to predict the activity of novel, unsynthesized compounds like this compound and prioritize the synthesis of the most promising candidates. jmchemsci.comijrpc.com

Molecular Interactions and Supramolecular Chemistry of 1h Imidazole 1 Heptanamine

Hydrogen Bonding in Imidazole (B134444) Systems

Hydrogen bonding is a critical intermolecular force that directs the structure and function of imidazole-containing molecules. The imidazole ring is an exceptional participant in hydrogen bonding, as it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality is central to the formation of extensive molecular networks.

Intramolecular Hydrogen Bonding Influences

Intramolecular hydrogen bonds occur within a single molecule. In many imidazole derivatives, the formation of such bonds is a key factor in determining molecular conformation and reactivity. For an intramolecular hydrogen bond to form, the molecule must be able to adopt a conformation that brings the hydrogen bond donor and acceptor groups into close proximity. This is often observed in rigid cyclic structures or molecules where substituents are positioned near the imidazole ring. nih.gov

For instance, studies on certain cyclopeptide derivatives have shown that intramolecular hydrogen bonding can be finely tuned by altering stereochemistry. nih.gov In these systems, an appropriately positioned amide carbonyl group can act as an H-bond acceptor for the imidazole N-H, enhancing certain biological activities by controlling the accessibility of the imidazole's lone pair electrons. nih.gov Conversely, proximity to an H-bond donor, like an amide N-H group, can reduce the potency of the imidazole moiety in metal binding. nih.gov

In the case of 1H-Imidazole-1-heptanamine, the long and flexible seven-carbon chain separating the imidazole ring from the terminal primary amine group makes stable intramolecular hydrogen bonding unlikely. The significant conformational freedom of the heptyl chain would result in a high entropic penalty to adopt a folded structure where the terminal -NH₂ group could interact with the imidazole's acceptor nitrogen. While transient interactions may occur in solution, they are not expected to be a dominant conformational influence.

Intermolecular Hydrogen Bonding Networks in Self-Assembly

Intermolecular hydrogen bonds are the cornerstone of self-assembly in imidazole systems. The most prevalent and structurally significant interaction is the N-H···N bond formed between two imidazole molecules. This interaction is highly directional and leads to the formation of one-dimensional chains or "tapes," which are a persistent motif in the solid-state structures of many imidazole derivatives. researchgate.netrsc.org These chains can then organize further through weaker interactions like π-π stacking to form more complex, three-dimensional architectures. rsc.org

The molecule this compound presents a more complex scenario due to its amphiphilic nature—possessing both a hydrophilic imidazole-amine head and a hydrophobic heptyl tail. This structure facilitates multiple modes of intermolecular interaction that can drive self-assembly into ordered supramolecular structures.

Key Intermolecular Interactions for this compound:

Imidazole-Imidazole (N-H···N): The classic head-to-tail hydrogen bond forming linear chains. rsc.org

Amine-Imidazole (N-H···N): The terminal amine group can act as a hydrogen bond donor to the acceptor nitrogen of an adjacent imidazole ring.

Imidazole-Amine (N-H···N): The imidazole N-H group can donate a hydrogen bond to the lone pair of a terminal amine group on another molecule.

Hydrophobic Interactions: The heptyl chains can align through van der Waals forces, leading to the segregation of polar and nonpolar domains, a key driver for the formation of micelles, bilayers, or self-assembled monolayers on surfaces. researchgate.net

These combined interactions suggest that this compound would readily form organized assemblies, particularly in aqueous environments or at interfaces.

| Interaction Type | Donor Group | Acceptor Group | Structural Implication |

|---|---|---|---|

| Imidazole-Imidazole | Imidazole N-H | Imidazole N: | Formation of 1D chains/tapes researchgate.netrsc.org |

| Amine-Imidazole | Amine N-H | Imidazole N: | Cross-linking between molecules |

| Imidazole-Amine | Imidazole N-H | Amine N: | Cross-linking between molecules |

| Hydrophobic | Heptyl Chain C-H | Heptyl Chain C-H | Domain segregation, formation of micelles/layers researchgate.net |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Stabilization of layered structures rsc.org |

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. Imidazole derivatives are excellent building blocks for supramolecular structures due to their well-defined hydrogen bonding capabilities and aromatic character. nih.gov

Design Principles for Imidazole-Based Supramolecular Structures

The rational design of supramolecular architectures relies on the predictability and directionality of noncovalent bonds. For imidazole-based systems, the primary design elements are:

Hydrogen Bonding: The strong and directional N-H···N interaction is a powerful tool for programming the assembly of molecules into specific patterns like chains, sheets, or more complex networks. rsc.orgnih.gov

Coordination Bonding: The imidazole nitrogen can coordinate to metal ions, enabling the construction of highly ordered and robust metal-organic frameworks (MOFs). rsc.orgacs.org

Hydrophobic Effects: In amphiphilic derivatives like this compound, the hydrophobic effect drives the aggregation of nonpolar tails in aqueous media to minimize their contact with water, leading to the formation of micelles or vesicles. researchgate.net

By modifying the imidazole scaffold with different functional groups, chemists can tune these interactions to create materials with desired properties. For this compound, its amphiphilic character is the dominant design principle, suggesting its use in forming self-assembled monolayers or as a surfactant.

Control of Covalent Bond Formation via Noncovalent Interactions

A sophisticated application of supramolecular chemistry is to use noncovalent interactions to pre-organize reactants, thereby controlling the outcome of a subsequent covalent reaction. rsc.org This "supramolecular catalysis" can enhance reaction rates and control selectivity (e.g., regioselectivity or stereoselectivity) by holding reactive groups in an optimal geometry for reaction. acs.org

While specific examples for this compound are not documented, the principle can be applied. For instance, one could envision a scenario where molecules of this compound self-assemble into a layered structure on a surface. This ordered arrangement could align the terminal amine groups, facilitating a polymerization reaction across the surface that would not occur, or would occur differently, in a disordered solution. The hydrogen-bonding network of the imidazole heads would act as a temporary scaffold to direct the formation of new covalent bonds between the amine tails.

Coordination Chemistry of Imidazole Derivatives with Metal Centers

The imidazole ring is a ubiquitous ligand in coordination chemistry and bioinorganic chemistry, largely due to the Lewis basicity of its sp²-hybridized imine nitrogen (N3). wikipedia.org This nitrogen atom readily donates its lone pair of electrons to coordinate with a wide variety of metal ions, particularly transition metals. wikipedia.orgnih.gov

The coordination properties of imidazole are fundamental to its role in biological systems, most notably in the amino acid histidine, which is a common binding site for metal ions in proteins. wikipedia.org In synthetic chemistry, imidazole and its derivatives are used to construct coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing. rsc.orgacs.orgnih.gov

For this compound, two potential coordination sites exist: the imidazole N3 atom and the terminal primary amine nitrogen. This allows the molecule to function as either a monodentate ligand (binding through only the imidazole nitrogen) or as a bidentate chelating ligand (binding through both nitrogen atoms). Chelation, the formation of a ring structure with the metal center, typically results in a more stable metal complex. The seven-carbon chain provides significant flexibility, allowing it to form a large and relatively strain-free chelate ring with a metal ion.

The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. The imidazole nitrogen is generally a stronger σ-donor than a primary amine, suggesting it would be the primary binding site. wikipedia.org

| Metal Ion | Typical Coordination Number | Common Geometries | Notes |

|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Forms stable complexes; important in biological systems. nih.gov |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Common in enzymes; forms zeolitic imidazolate frameworks (ZIFs). nih.gov |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Often results in colored complexes. wikipedia.org |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Coordination can induce self-healing properties in polymers. researchgate.net |

| Fe(II)/Fe(III) | 6 | Octahedral | Crucial in heme proteins, where histidine coordinates to iron. wikipedia.org |

| Pd(II) | 4 | Square Planar | Complexes have been studied for antimicrobial and antitumor activities. nih.gov |

| Cd(II) | 6 | Octahedral | Used in the construction of coordination polymers with luminescent properties. mdpi.com |

Biological Target Identification and Mechanism of Action Research for 1h Imidazole 1 Heptanamine Analogues

Methodologies for Identifying Molecular Targets of Imidazole (B134444) Derivatives

Identifying the precise protein or proteins with which a bioactive compound interacts is fundamental to drug discovery. rsc.org For imidazole derivatives, a suite of powerful techniques is available to pinpoint these molecular targets, ranging from unbiased proteome-wide screens to highly targeted biochemical assays.

Chemical proteomics has emerged as a robust platform for the comprehensive identification of drug-binding proteins directly in a cellular context. nih.govscitechnol.com This interdisciplinary technology combines synthetic chemistry with mass spectrometry-based proteomics to profile drug-protein interactions on a large scale. nih.govscitechnol.com The core advantage of this approach is the ability to study interactions in a native environment, where protein conformations and complexes are preserved. nih.gov

For analogues of 1H-Imidazole-1-heptanamine, this typically involves synthesizing a probe molecule. The probe is a modified version of the active compound that incorporates two key features: a reactive group for covalent attachment to its target and a reporter tag (like biotin) for enrichment and identification. stanford.edu Methodologies such as affinity-based protein profiling can then be used to isolate and subsequently identify the target proteins using mass spectrometry. worldpreclinicalcongress.com This unbiased approach can reveal not only the primary target but also potential off-targets, which is crucial for understanding a compound's full biological activity profile. nih.gov

Table 1: Key Chemical Proteomics Strategies for Target Identification

| Strategy | Description | Application to this compound Analogues | Key Advantage |

|---|---|---|---|

| Affinity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to active sites of specific enzyme families. | A probe based on the this compound structure could be designed to target related enzyme families. | Provides information on the functional state of enzymes in complex proteomes. |

| Photo-Affinity Labeling (PAL) | A probe containing a photo-activatable group (e.g., diazirine) is introduced to cells. Upon UV irradiation, it covalently crosslinks to any interacting proteins. nih.gov | An analogue is modified with a diazirine and a biotin (B1667282) tag. After UV exposure and cell lysis, biotin-tagged proteins are purified and identified. nih.gov | Captures both high-affinity and transient or weak interactions. nih.gov |

| Compound Immobilization (Affinity Chromatography) | The compound is attached to a solid support (e.g., beads) to "pull down" binding proteins from a cell lysate. researchgate.net | An analogue of this compound is immobilized on sepharose beads to capture its cellular binding partners. | A classic, widely used method for purifying proteins that bind to a specific small molecule. researchgate.net |

Once potential targets are identified, direct biochemical methods are employed to confirm and characterize the interaction in a controlled, in vitro setting.

Affinity Chromatography: This technique remains a cornerstone of target identification. nih.govresearchgate.net It relies on the specific binding affinity between a ligand (the imidazole derivative) and its target protein. researchgate.net An analogue of this compound can be chemically immobilized onto a solid matrix, such as agarose (B213101) beads. When a cellular extract is passed over this matrix, the target protein binds to the immobilized compound while other proteins are washed away. researchgate.netchempedia.info The target protein can then be eluted and identified. The efficiency of elution can often be manipulated by adjusting pH or using a competitive ligand, such as a high concentration of free imidazole. chempedia.infonih.gov

Crystallography: To understand the interaction at an atomic level, X-ray crystallography is the gold standard. This technique requires the target protein to be purified and crystallized in complex with the this compound analogue. By analyzing the diffraction pattern of X-rays passed through the crystal, a detailed three-dimensional structure of the protein-ligand complex can be determined. researchgate.netnajah.edu This provides invaluable information on the precise binding mode, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding, which can guide the design of more potent and selective analogues.

Chemical genetics combines small-molecule perturbation with genetic techniques to validate targets and elucidate their function. universiteitleiden.nl These approaches are powerful for confirming that engagement of a proposed target is responsible for the compound's observed biological effect.

A common method is chemical-genomic profiling, often performed in model organisms like Saccharomyces cerevisiae. nih.gov A collection of yeast mutants, each with a single gene deletion, is treated with the this compound analogue. Mutants that show increased sensitivity or resistance to the compound compared to the wild-type strain can point toward the drug's target or the pathway it modulates. nih.gov For instance, if a mutant lacking a specific enzyme is hypersensitive to the compound, it suggests the compound may inhibit a parallel pathway. Conversely, if overexpressing a particular protein confers resistance, that protein may be the direct target of the compound. nih.gov

In silico, or computational, methods provide a rapid and cost-effective means to predict potential biological targets and guide experimental work. nih.gov These approaches leverage the known chemical structure of the imidazole compound and the vast amount of available biological data.

Molecular Docking: This method uses computer algorithms to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net The three-dimensional structure of a this compound analogue is computationally fitted into the binding sites of a library of known protein structures. Each "docking" pose is assigned a score based on factors like electrostatic interactions and shape complementarity. researchgate.net Proteins that receive the best scores are considered high-priority candidates for experimental validation. iosrjournals.orgnih.gov

Ligand-Based Screening: When the structure of the target is unknown, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures often have similar biological activities. By analyzing the structure of one or more active this compound analogues, a computational model or pharmacophore can be generated. This model represents the key chemical features required for activity. Large databases of other compounds can then be screened to find molecules that match the model, which are presumed to share the same target. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Analogue

| Potential Protein Target | Protein Class | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Enzyme | -9.5 | Imidazole nitrogen coordinates with heme iron. mdpi.com |

| Tyrosine Kinase (e.g., VEGFR-2) | Enzyme | -8.8 | Hydrogen bonding with kinase hinge region; hydrophobic interactions in the active site. mdpi.com |

| Tubulin | Structural Protein | -8.2 | Interaction with the colchicine (B1669291) binding site. mdpi.com |

Elucidation of Mechanism of Action (MOA) for Imidazole Compounds

Identifying the molecular target is only the first step. The subsequent challenge is to understand the broader physiological consequences of modulating that target, a process known as elucidating the Mechanism of Action (MOA). iosrjournals.org The MOA describes the downstream biochemical events that connect target engagement to the ultimate cellular effect.

Once a target is validated, research focuses on placing it within the context of cellular signaling networks. Perturbation studies are central to this effort. In these experiments, cells or organisms are treated with a this compound analogue, and the resulting changes in cellular processes are monitored on a global scale.

The principle is that compounds with a shared MOA will induce similar changes in cellular signaling, leading to comparable gene expression profiles. frontiersin.org By treating cells with an analogue and analyzing the resulting changes in mRNA levels (transcriptomics) or protein levels (proteomics), researchers can generate a "signature" of the compound's effect. This signature can be compared to databases of signatures from compounds with known mechanisms or from genetic perturbations (like gene knockouts). frontiersin.org Similarity between signatures can strongly suggest the MOA. For example, if an analogue of this compound is found to inhibit the PI3K/Akt/mTOR pathway, this could explain observed effects on cell growth and apoptosis. jchemrev.com

While direct studies on this compound are limited, research on analogous N-alkylimidazole derivatives provides significant insights into their potential biological targets and mechanisms of action. A primary area of investigation for these compounds is their antimicrobial and antifungal properties.

The mechanism of action for many imidazole-based antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. For N-alkylimidazole derivatives, the length of the alkyl chain plays a pivotal role in their biological activity. Increased lipophilicity due to a longer alkyl chain, such as the heptyl group in this compound, is thought to enhance the compound's ability to interact with and disrupt microbial cell membranes. mdpi.comnih.gov This disruption can alter membrane permeability and interfere with essential cellular processes.

In the context of antibacterial research, a notable target for N-alkylimidazole derivatives is the quorum-sensing system in bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication mechanism that regulates virulence factor expression and biofilm formation. Studies have shown that N-alkylimidazoles can act as inhibitors of key proteins in this system, such as the LasR protein, thereby disrupting bacterial communication and pathogenicity. nih.gov

Furthermore, the imidazole moiety is a known heme ligand and can interact with heme-containing enzymes. This has led to the investigation of imidazole derivatives as inhibitors of enzymes like heme oxygenase-1 (HO-1) and nitric oxide synthases (NOS). nih.govmdpi.com For imidazole-containing amino acids, the length of the carbon chain separating the imidazole ring and the amino acid moiety has been shown to influence the inhibitory potency and selectivity for different NOS isoforms. nih.gov This suggests that the heptanamine chain in this compound could similarly modulate its interaction with such enzymes.

Some imidazole derivatives also exhibit enzyme inhibition through competitive or partial competitive mechanisms by binding to the active site of enzymes, such as β-glucosidases. nih.gov The imidazole ring's ability to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, is key to its binding with diverse biological targets. nih.gov

Analysis of On-Target and Off-Target Binding Events

The assessment of on-target and off-target binding is a critical aspect of drug discovery to understand a compound's efficacy and potential for adverse effects. On-target effects are the desired therapeutic outcomes resulting from the interaction of a molecule with its intended biological target. Conversely, off-target effects arise from the binding of the molecule to other, unintended proteins, which can lead to side effects. nih.gov

For imidazole-based compounds, their structural similarity to endogenous molecules like histidine means they can interact with a wide range of biological molecules. ekb.eg This promiscuity necessitates careful profiling of their binding events. While specific on-target and off-target binding data for this compound is not extensively documented, computational, or in silico, methods are increasingly employed to predict these interactions. nih.govnih.gov These predictive models use large datasets of known protein-ligand interactions to forecast the potential binding partners of a new molecule, thereby guiding further experimental validation. nih.govresearchgate.net

The toxicity associated with some drugs can be a result of off-target binding. Creative Biolabs highlights that toxicity from off-target binding is a major reason for drug development failure. creative-biolabs.com Therefore, early-stage off-target profiling is crucial. This can involve screening the compound against a panel of known off-target proteins to identify potential liabilities.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Imidazole Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity and physicochemical properties. For imidazole derivatives, these studies have been instrumental in optimizing their therapeutic potential.

A recurrent theme in the SAR of N-alkylimidazole analogues is the influence of the alkyl chain length. In the context of antimicrobial activity, an increase in the length of the N-alkyl chain often correlates with enhanced potency. nih.gov This is generally attributed to an increase in lipophilicity, which facilitates the compound's passage across microbial cell membranes. Studies on imidazole and imidazolium (B1220033) salts derived from amino acids have shown that an optimal lipophilicity of the alkyl chain is necessary for antibacterial activity. mdpi.com

The substitution pattern on the imidazole ring is another critical determinant of biological activity. SAR analyses of various imidazole series have demonstrated that the nature and position of substituents significantly impact their antifungal activity. nih.gov For instance, the presence of a benzyl (B1604629) substituent at the N-1 position can confer high antifungal activity. nih.gov In the case of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N-1 position of the imidazole ring and a substituent on the coumarin (B35378) nucleus were found to substantially increase antiviral potency and selectivity. mdpi.com

Structure-Property Relationship (SPR) studies focus on how molecular structure affects physicochemical properties such as solubility, melting point, and viscosity. The imidazole ring, being a polar and ionizable aromatic compound, can improve the pharmacokinetic characteristics of a lead molecule, including its solubility and bioavailability. ekb.egpharmacyjournal.net The basic nitrogen atoms in the imidazole ring can be protonated to form water-soluble salts, which can be advantageous for drug formulation. nih.gov

The following interactive data table summarizes the key findings from SAR studies on various imidazole derivatives, highlighting the impact of structural modifications on their biological activities.

| Compound Class | Structural Modification | Observed Effect on Biological Activity |

| N-Alkylimidazoles | Increased alkyl chain length | Enhanced antimicrobial activity nih.gov |